Intrinsic Resistance to Adenosine Deaminase (ADA) vs. 2'-Deoxyadenosine
2'-Chloro-2'-deoxyadenosine (2-CdA) is inherently resistant to degradation by adenosine deaminase (ADA) due to its 2-chloro substitution, eliminating the need for a separate ADA inhibitor. In contrast, its non-halogenated counterpart, 2'-deoxyadenosine, is rapidly deaminated and inactivated by ADA [1]. This intrinsic resistance allows 2-CdA to accumulate intracellularly and undergo phosphorylation to its active triphosphate form (2-CdATP) without being inactivated by the enzyme that typically limits the efficacy of other nucleoside analogs like fludarabine [2].
| Evidence Dimension | Resistance to Adenosine Deaminase (ADA) Inactivation |
|---|---|
| Target Compound Data | Resistant (Inherent property due to 2-chloro substitution) |
| Comparator Or Baseline | 2'-Deoxyadenosine: Susceptible to rapid deamination by ADA |
| Quantified Difference | Qualitative difference in metabolic stability; 2-CdA is not a substrate for ADA, whereas 2'-deoxyadenosine is rapidly deaminated. |
| Conditions | Biochemical assay / Enzyme substrate specificity |
Why This Matters
Procurement of 2'-chloro-2'-deoxyadenosine ensures a stable, active compound that bypasses a major catabolic pathway, a critical advantage over ADA-susceptible analogs in biological assays.
- [1] Fabianowska-Majewska K, et al. 2-Chloro-2'-deoxyadenosine (2CdA) biochemical aspects of antileukemic efficacy. Acta Pol Pharm. 1996 Jul-Aug;53(4):231-9. PMID: 9415193. View Source
- [2] Van den Neste E, Cardoen S, Offner F, Bontemps F. Old and new insights into the mechanisms of action of two nucleoside analogs active in lymphoid malignancies: fludarabine and cladribine (review). Int J Oncol. 2005 Oct;27(4):1113-24. PMID: 16142330. View Source
